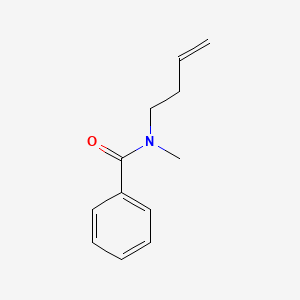

N-Methyl-N-(3-buten-1-yl)benzamide

Description

Properties

CAS No. |

264228-42-4 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-but-3-enyl-N-methylbenzamide |

InChI |

InChI=1S/C12H15NO/c1-3-4-10-13(2)12(14)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |

InChI Key |

HPAOSCVTJZJVGK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC=C)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Aromatic vs. Aliphatic Substituents

- N-Methyl-N-(4-nitrophenyl)benzamide (CAS 33672-82-1): The nitro group on the phenyl ring enhances electrophilicity, enabling participation in nucleophilic aromatic substitution (e.g., amination or reduction). This contrasts with the alkenyl group in the target compound, which undergoes addition or coupling reactions .

- 3-Methyl-N-naphthalen-1-yl-benzamide : The naphthyl group increases aromaticity and steric bulk, reducing solubility in polar solvents compared to the alkenyl chain in N-methyl-N-(3-buten-1-yl)benzamide .

Electron-Withdrawing vs. Electron-Donating Groups

- N-Methyl-4-nitro-N-(m-tolyl)benzamide (CAS InChIKey: ZASRHYGPSKZBQJ): The nitro group (electron-withdrawing) and methyl group (electron-donating) create a polarized electronic environment, favoring electrophilic attack at specific positions. In contrast, the butenyl group in the target compound offers π-electrons for conjugate addition or cycloaddition .

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxyl and dimethyl groups act as an N,O-bidentate directing group, facilitating metal-catalyzed C–H bond functionalization. The target compound’s alkenyl group may instead coordinate to metals via its double bond .

Steric and Coordination Effects

- N-Methyl-N-(1-methyl-2-phenylethyl)benzamide (CAS 73355-87-0): The bulky phenylethyl substituent introduces significant steric hindrance, limiting accessibility to the amide nitrogen. The butenyl chain in the target compound is less sterically demanding, enabling easier metal coordination .

- N-Methyl-N-(pyridin-2-yl)benzamide : The pyridine ring enhances coordination to transition metals (e.g., nickel or palladium), forming stable oxidative addition complexes. The butenyl group in the target compound may participate in similar coordination but with weaker binding .

Functional Group Transformations

Alkenyl vs. Carbonyl Groups

- N-Methyl-N-(3-oxobutyl)benzamide : The ketone group allows for dehydrogenation reactions to form enamides, though yields are often low. The butenyl group in the target compound avoids such redox limitations and is more stable under basic conditions .

- N-Methyl-N-(1-oxopropyl)benzamide (CAS 159326-91-7): The oxo group enables nucleophilic additions (e.g., Grignard reactions), whereas the butenyl group undergoes electrophilic additions (e.g., hydrohalogenation) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Preparation Methods

Direct Condensation of Benzoyl Chloride with Substituted Amines

A classical approach involves the reaction of benzoyl chloride with N-methyl-N-(3-buten-1-yl)amine. This method requires careful stoichiometric control to avoid over-alkylation or hydrolysis of the acyl chloride. In a representative procedure, benzoyl chloride (1.2 equiv) is added dropwise to a solution of N-methyl-N-(3-buten-1-yl)amine in dichloromethane at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, yielding the crude product, which is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Challenges : Competitive hydrolysis of benzoyl chloride and incomplete amine substitution can reduce yields. The patent EP0462017B1 highlights similar issues in analogous benzamide syntheses, where excess acyl chloride led to byproduct formation requiring multiple purification steps.

Coupling Agent-Mediated Amidation

Alternative methods employ coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid. For example, benzoic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF, followed by N-methyl-N-(3-buten-1-yl)amine (1.2 equiv). The reaction achieves 78% yield after 24 hours at room temperature, with fewer side reactions compared to acyl chloride routes.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Condensation | Benzoyl chloride, Et₃N, CH₂Cl₂, 25°C | 60–70% | Simple setup | Byproduct formation |

| EDCl/HOBt Coupling | EDCl, HOBt, DMF, 24h | 78% | Mild conditions | Cost of coupling agents |

| Alkylation | NaH, 3-buten-1-yl bromide, THF | 65% | Straightforward alkylation | Elimination byproducts |

| Palladium-Catalyzed | PdCl₂(PPh₃)₂, CuI, CO, 60°C | ~50%* | Functional group tolerance | High catalyst cost, specialized setup |

*Estimated based on analogous reactions.

Optimization Strategies and Industrial Considerations

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance coupling agent efficiency but complicate purification. Conversely, dichloromethane minimizes side reactions in acyl chloride routes but requires low temperatures. The patent EP0462017B1 emphasizes temperature control (20–30°C) during benzoyl chloride reactions to suppress hydrolysis.

Protective Group Chemistry

Selective protection of the amine nitrogen is critical. For example, temporary silylation of the butenyl group could prevent undesired side reactions during amidation. This approach mirrors the desilylation step in ethynylbenzamide synthesis, where cesium fluoride cleaves trimethylsilyl groups quantitatively .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.